![molecular formula C7H6ClF4NO B1469513 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1386459-74-0](/img/structure/B1469513.png)
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride
Overview
Description
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C7H6ClF4NO and its molecular weight is 231.57 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s interaction with enzymes often involves competitive or non-competitive inhibition, affecting the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These interactions can influence the compound’s effectiveness and its impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with target biomolecules and its overall biochemical activity .
Biological Activity
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's interactions with biological systems, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₅ClF₄N₁O, characterized by a fluorine atom and a trifluoromethoxy group attached to an aniline structure. This configuration enhances its lipophilicity and metabolic stability, which are crucial for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, similar trifluoromethyl-containing compounds have demonstrated increased potency in inhibiting serotonin uptake, suggesting that 2-Fluoro-3-(trifluoromethoxy)aniline may exhibit similar properties .
- Receptor Modulation : Studies indicate that compounds with trifluoromethyl groups can act as allosteric modulators at neurotransmitter receptors, enhancing their activity in the presence of agonists .
Structure-Activity Relationships (SAR)
The incorporation of fluorinated groups in aromatic compounds has been linked to increased biological activity. For example, the presence of a trifluoromethoxy group significantly enhances the potency of related compounds against specific targets such as the PfATP4 enzyme in malaria parasites .
Compound | EC50 (μM) | Biological Target |
---|---|---|
2-Fluoro-3-(trifluoromethoxy)aniline | TBD | TBD |
Trifluoromethyl analog | 0.019 | PfATP4 |
Non-fluorinated analog | Higher | PfATP4 |
Antimicrobial Activity
Research has highlighted the potential of fluorinated anilines, including this compound, in exhibiting antimicrobial properties. In vitro studies demonstrated that similar compounds effectively inhibit bacterial growth by disrupting cell wall synthesis .
Antimalarial Efficacy
A significant study evaluated the efficacy of various fluorinated compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications in the aniline structure, particularly through fluorination, led to enhanced activity against malaria parasites, suggesting a promising avenue for developing new antimalarial therapies .
Pharmacokinetic Properties
Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of trifluoromethoxy groups has been associated with improved metabolic stability and bioavailability, which are critical factors in drug design .
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated the antimicrobial efficacy of trifluoroaniline derivatives, including 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride, against various bacterial species. A notable study evaluated the effectiveness of 68 aniline derivatives against Vibrio species, revealing that certain trifluoroanilines inhibited biofilm formation and bacterial growth. The results indicated that these compounds could suppress virulence factors and enhance oxidative stress in bacterial cells, leading to their rapid killing .
Table 1: Antimicrobial Efficacy of Trifluoroanilines
Compound Name | Target Bacteria | Mechanism of Action | Efficacy |
---|---|---|---|
2-Fluoro-3-(trifluoromethoxy)aniline | Vibrio parahaemolyticus | Inhibition of biofilm formation | High |
Other Trifluoroanilines | Vibrio harveyi | Induction of oxidative stress | Moderate |
Synthetic Utility in Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it can be used to synthesize fluoroquinolone antibiotics such as lomefloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity. The incorporation of fluorine atoms in these molecules often enhances their biological activity and pharmacokinetic properties .
Case Study: Synthesis of Fluoroquinolones
A patent outlines a synthetic method for producing 2,3,4-trifluoromethyl aniline, which can be further transformed into fluoroquinolone antibiotics. The process involves high-temperature reactions with tetrafluorobenzene as a precursor, yielding high product purity and yield (up to 91%) . This demonstrates the compound's potential as a building block in pharmaceutical chemistry.
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its derivatives have shown efficacy in controlling various plant pathogens, contributing to improved agricultural productivity. For example, derivatives synthesized from this compound have been reported to exhibit over 70% effectiveness against wheat pathogens .
Fluorination Reagents and Chemical Transformations
The unique properties of trifluoromethoxy groups allow for diverse chemical transformations. Recent advancements have introduced methods for nucleophilic trifluoromethoxylation using compounds like this compound as reagents. This enables the selective introduction of trifluoromethoxy groups into complex organic molecules under mild conditions, expanding the toolkit available for synthetic chemists .
Table 2: Chemical Transformations Using Trifluoromethoxy Groups
Reaction Type | Reagent Used | Yield (%) | Conditions |
---|---|---|---|
Nucleophilic trifluoromethoxylation | (E)-O-trifluoromethyl-benzaldoximes | 30-97 | Mild conditions |
Fluorination of carboxylic acids | B3664 | Good yields | Various substrates |
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUSOWDERLAWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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